molecular formula C12H12O3 B5654795 5-Methoxy-4,7-dimethylchromen-2-one CAS No. 14002-98-3

5-Methoxy-4,7-dimethylchromen-2-one

Cat. No.: B5654795
CAS No.: 14002-98-3
M. Wt: 204.22 g/mol
InChI Key: LLAVGUABMNSCQD-UHFFFAOYSA-N
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Description

5-Methoxy-4,7-dimethylchromen-2-one is a synthetic coumarin derivative with the molecular formula C12H12O3 . As a member of the coumarin family, it serves as a valuable chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel multi-target-directed ligands (MTDLs) for complex diseases. Research into structurally similar 4,7-dimethylcoumarin compounds has identified them as potent inhibitors of enzymes like human monoamine oxidase B (hMAO-B) and acetylcholinesterase (hAChE), which are key targets in the investigation of neurodegenerative conditions such as Alzheimer's disease . The coumarin core is known for its ability to bind effectively to enzyme active sites, making it a privileged structure in developing therapeutic prototypes . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methoxy-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-4-9(14-3)12-8(2)6-11(13)15-10(12)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAVGUABMNSCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353858
Record name 5-methoxy-4,7-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-98-3
Record name 5-Methoxy-4,7-dimethyl-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methoxy-4,7-dimethylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4,7-dimethylchromen-2-one typically involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions. One common method involves the use of methoxy-substituted phenol and dimethyl-substituted benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4,7-dimethylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrochromen derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromen ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromen derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Applications

5-Methoxy-4,7-dimethylchromen-2-one serves as a building block in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules. Common reactions include:

  • Oxidation : Introduction of functional groups.
  • Reduction : Conversion of carbonyl groups to alcohols.
  • Substitution : Replacement of hydrogen atoms with other substituents.

These reactions can be facilitated by various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The resulting products can lead to derivatives with enhanced properties suitable for further applications in research and industry.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi. For instance, derivatives have been tested against various microbial strains, demonstrating effective Minimum Inhibitory Concentrations (MIC) .
  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interact with specific enzymes involved in cell cycle regulation .

Medicinal Applications

The therapeutic potential of this compound is notable:

  • Anti-inflammatory Effects : Preclinical studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties : Recent research has highlighted its potential in treating neurodegenerative diseases by acting as a dual inhibitor targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO) .

Case Study: Neuroprotective Activity

A study evaluated the effects of this compound derivatives on neuroprotection against oxidative stress. Results indicated that certain derivatives exhibited significant protective effects on neuronal cells, with IC50 values indicating potency in inhibiting AChE activity .

Industrial Applications

In industry, this compound is utilized in:

  • Material Development : It serves as an intermediate in synthesizing materials with specific optical or electrical properties.
  • Pharmaceutical Formulations : Given its biological activity, it is being explored as a potential drug candidate for various conditions related to oxidative stress and infections .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against oxidative stress

Mechanism of Action

The mechanism of action of 5-Methoxy-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential anticancer effects, the compound may induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Table 1: 5-HT1A Antagonistic Activity of Selected Coumarin Derivatives

Compound Substituents Linker Length EC50 (nM) Reference
1a 5-hydroxy-4,7-dimethyl Five-carbon 29.4 ± 7.3
2a 5-hydroxy-4,7-dimethyl Two-carbon 1881 ± 427
5b 8-acetyl-7-hydroxy-4-methyl Five-carbon Moderate*
3a 6-acetyl-5-hydroxy-4,7-dimethyl Five-carbon High activity†

Table 2: Physical Properties of Methoxy-Substituted Analogs

Compound Density (g/cm³) Boiling Point (°C) Molecular Formula Reference
5,7-Dimethoxy-2-methylchromen-4-one 1.202 378.9 C12H12O4
5-Methoxy-4,7-dimethylchromen-2-one N/A‡ N/A‡ C12H12O3

Biological Activity

5-Methoxy-4,7-dimethylchromen-2-one, a member of the coumarin family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is a synthetic derivative of coumarin. Its molecular formula is C12H12O3, and it possesses a chromenone structure that is known for various biological activities. The compound's structure can be detailed as follows:

Property Details
Molecular FormulaC12H12O3
Molecular Weight220.22 g/mol
Melting Point90-92 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.

  • Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. For instance, studies have demonstrated that it can inhibit specific enzymes linked to cancer cell growth and survival .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against both bacterial and fungal strains.

  • Case Study : In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .

Antioxidant Effects

Antioxidant properties are another significant aspect of this compound's biological activity. The compound has been found to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

  • Research Findings : Experimental models have indicated that this coumarin derivative can reduce oxidative damage in cellular systems, potentially mitigating the effects of aging and chronic diseases .

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Studies suggest potential interactions with serotonin receptors, which could explain some of its neuroprotective effects .
  • Signaling Pathway Alteration : It may alter signaling pathways related to cell growth and apoptosis.

Research Studies and Findings

Several studies have explored the biological activity of this compound:

Study Focus Findings
BenchChem StudyAnticancer ActivityInhibits cell proliferation in cancer cell lines
Antimicrobial EvaluationBacterial InhibitionEffective against S. aureus and E. coli
Antioxidant ActivityOxidative Stress ProtectionScavenges free radicals effectively
Receptor Interaction StudiesNeuroprotective EffectsModulates serotonin receptor activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-4,7-dimethylchromen-2-one and its derivatives?

  • Methodological Answer : Conventional synthesis and microwave-assisted methods are widely used. Microwave irradiation accelerates reaction times while maintaining yields (59–69%). Key steps include functionalization at positions 5, 6, or 8 via acetylation, cyanomethoxy substitution, or hydroxylation. Derivatives like 6-acetyl-5-hydroxy-4,7-dimethylcoumarin are synthesized via these routes .

Q. Which spectroscopic techniques are employed to characterize structural modifications in this compound?

  • Methodological Answer : 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy confirm substituent positions and regiochemistry. High-resolution mass spectrometry (HRMS) validates molecular formulas. X-ray crystallography resolves crystal packing and stereoelectronic effects, as demonstrated for 6-acetyl-5-hydroxy-4,7-dimethylcoumarin .

Q. What in vitro assays are used for preliminary cytotoxicity evaluation of coumarin derivatives?

  • Methodological Answer : Cytotoxicity is assessed using cell lines like B16-F10 (melanoma) and DU145 (prostate cancer). Compounds showing >50% inhibition at 10 µM proceed to dose-response studies. Derivatives with free hydroxyl groups (e.g., 5-hydroxy-4,7-dimethylcoumarin) often exhibit moderate activity .

Advanced Research Questions

Q. How do substituents like acetyl or cyanomethoxy groups influence lipophilicity and bioactivity?

  • Methodological Answer : Lipophilicity (logP\log P) is measured via reversed-phase TLC. Acetyl groups increase logP\log P (e.g., 6-acetyl-5-hydroxy-4,7-dimethylcoumarin: logP=2.1\log P = 2.1), while cyanomethoxy groups reduce it (e.g., 5-(cyanomethoxy)-4,7-dimethylchromen-2-one: logP=1.3\log P = 1.3). Higher lipophilicity correlates with improved membrane permeability but may reduce solubility .

Q. How can structure-activity relationship (SAR) studies guide the design of 5-HT1A_{1A} receptor antagonists?

  • Methodological Answer : Derivatives with a (2-methoxyphenyl)piperazine moiety and five-carbon linker (e.g., 5-hydroxy-4,7-dimethylchromen-2-one derivative 1a ) show high antagonistic activity. Fluorophenyl substituents (e.g., 5b ) retain activity, while shorter linkers (two-carbon) reduce efficacy. Receptor binding assays and molecular docking validate these trends .

Q. How can contradictions in substituent effects on bioactivity be resolved?

  • Methodological Answer : Discrepancies arise from competing factors: lipophilicity vs. steric hindrance. For example, 8-acetyl-7-hydroxycoumarin has lower logP\log P than 6-acetyl derivatives due to polar interactions at position 8. Parallel assays (e.g., cytotoxicity and receptor binding) clarify whether effects are structure- or target-specific .

Q. What role does X-ray crystallography play in validating structural modifications?

  • Methodological Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and intermolecular interactions. For 5,7-dimethoxy-2-phenyl-4H-chromen-4-one, crystallography revealed planarity of the chromenone ring and methoxy group orientations, critical for docking studies .

Q. Why do variable antagonistic activities occur with different linker lengths in 5-HT1A_{1A} ligands?

  • Methodological Answer : Longer linkers (five-carbon) optimize spatial alignment between the coumarin core and piperazine moiety, enhancing receptor binding. Shorter linkers (e.g., two-carbon in 4a ) restrict conformational flexibility, reducing efficacy. Molecular dynamics simulations and free-energy calculations further elucidate these effects .

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